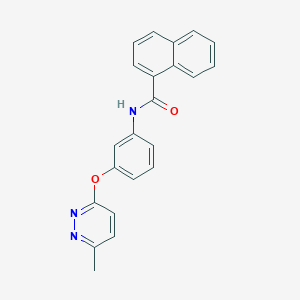

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide

説明

特性

IUPAC Name |

N-[3-(6-methylpyridazin-3-yl)oxyphenyl]naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-15-12-13-21(25-24-15)27-18-9-5-8-17(14-18)23-22(26)20-11-4-7-16-6-2-3-10-19(16)20/h2-14H,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPPMXIGUBFCLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 6-methylpyridazine with a phenol derivative to form the 6-methylpyridazin-3-yl ether. This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

化学反応の分析

Types of Reactions

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

作用機序

The mechanism of action of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation or cancer progression.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

N-(3-(2-Aminooxazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (4e)

- Structure: Contains a 2-aminooxazole ring at the phenyl position.

- Synthesis : Yield of 30%, melting point (m.p.) 195–197°C.

- Spectroscopy : IR peaks at 3295 cm⁻¹ (amide NH) and 1644 cm⁻¹ (C=O stretch); NMR confirms benzyloxy and aromatic protons .

N-(3-(2-Aminothiazol-4-yl)-4-(benzyloxy)phenyl)-1-naphthamide (3e)

- Structure: Features a 2-aminothiazole ring instead of oxazole.

- Synthesis : Higher yield (88%), m.p. 198–200°C.

- Biological Relevance : Thiazole rings often enhance metabolic stability and binding to targets like kinases .

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide (Compound 4)

- Structure : Integrates a thiazolo-pyridine heterocycle.

Key Structural Differences :

- Target Compound : Pyridazine ring (6-methylpyridazin-3-yl) may offer unique electronic effects due to its two adjacent nitrogen atoms, influencing solubility and target engagement.

- Analogues : Oxazole/thiazole rings provide distinct hydrogen-bonding capabilities and steric profiles.

Derivatives with Functional Group Variations

N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-1-naphthamide (12e)

- Structure : Bromoacetyl group introduces electrophilic reactivity.

- Synthesis : Yield 80%, m.p. 155–156°C.

- Utility : Bromoacetyl groups are intermediates for further derivatization (e.g., nucleophilic substitution) .

SYHA1813 [6-(3-amino-1H-indazol-4-yl)-N-(4-fluoro-3-methylphenyl)-1-naphthamide]

- Structure : Indazole substituent with fluoro-methylphenyl group.

- Activity : Dual CSF1R/VEGFR inhibitor with blood-brain barrier (BBB) penetration; demonstrates anti-glioblastoma activity .

N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-1-naphthamide (5n)

- Structure : Pyrazole ring with bulky tert-butyl and chlorophenyl groups.

- Spectroscopy : IR peaks at 3226 cm⁻¹ (amide NH) and 1633 cm⁻¹ (C=O); NMR confirms tert-butyl protons .

生物活性

N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms, and related research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H17N3O2 |

| Molecular Weight | 355.4 g/mol |

| CAS Number | 1226459-09-1 |

The compound features a naphthamide moiety linked to a phenyl ring substituted with a 6-methylpyridazin-3-yl group, which contributes to its biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Intermediate : Reaction of 6-methylpyridazine with a phenol derivative forms the ether.

- Formation of Final Product : This intermediate is then reacted with 1-naphthoyl chloride in the presence of a base like triethylamine.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may inhibit certain kinases, impacting cell signaling related to inflammation and cancer progression .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

- The compound has been evaluated for its potential anticancer effects, showing promise in inhibiting tumor growth in various cancer cell lines. For instance, it has been noted for its activity against BRAF(V600E) mutations, which are prevalent in melanoma .

2. Anti-inflammatory Properties

- Studies have indicated that this compound may reduce inflammation by modulating cytokine production and inhibiting pathways associated with inflammatory responses .

3. Antimicrobial Effects

- This compound has demonstrated antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on melanoma cells harboring BRAF mutations. The compound was found to significantly inhibit cell proliferation and induce apoptosis, leading to a decrease in tumor size in xenograft models.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays revealed that the compound effectively inhibited lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, highlighting its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

In a series of tests against common pathogens, this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, demonstrating significant antibacterial properties .

Comparison with Similar Compounds

This compound can be compared with other similar compounds in terms of biological activity:

| Compound Name | Biological Activity |

|---|---|

| N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzenesulfonamide | Moderate anticancer activity |

| 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide | Limited anti-inflammatory effects |

| 2-methoxy-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide | Enhanced antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)-1-naphthamide?

- Methodological Answer: The synthesis typically involves multi-step reactions, starting with chlorination of substituted anilines to form intermediates. Key steps include coupling the pyridazine moiety to the phenyl ring via nucleophilic aromatic substitution, followed by amidation with 1-naphthoyl chloride. Reaction optimization requires precise control of temperature (0–5°C for intermediates) and solvent choice (e.g., ethanol or DMF). Analytical validation via NMR and HPLC ensures intermediate purity before proceeding to subsequent steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) is essential for verifying the connectivity of the pyridazine, phenyl, and naphthamide groups. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, while HPLC (≥95% purity threshold) detects impurities. X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key chemical reactions this compound undergoes under standard laboratory conditions?

- Methodological Answer: The compound’s pyridazine ring is susceptible to oxidation (e.g., with KMnO₄), forming pyridazine-N-oxide derivatives. The acetamide group participates in hydrolysis under acidic/basic conditions, yielding carboxylic acid intermediates. Electrophilic aromatic substitution on the naphthamide ring can introduce halogens or nitro groups for derivatization studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

- Methodological Answer: Contradictions may arise from assay-specific variables (e.g., cell permeability or off-target effects). To resolve this:

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate activity.

- Quantify compound stability in each assay buffer via LC-MS to rule out degradation.

- Apply cheminformatics tools to assess potential assay interference from reactive functional groups (e.g., pyridazine redox activity) .

Q. What strategies are recommended for optimizing reaction yields in the synthesis of this compound?

- Methodological Answer: Yield optimization requires:

- Screening catalysts (e.g., Pd/C for coupling steps) and solvents (polar aprotic solvents for amidation).

- Employing microwave-assisted synthesis to reduce reaction time for temperature-sensitive steps.

- Implementing continuous flow reactors for exothermic stages to maintain consistent temperature .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer:

- Systematically modify the pyridazine’s methyl group (e.g., replacing with ethyl or halogens) and the naphthamide’s substituents.

- Assess changes in bioactivity via in vitro binding assays (e.g., IC₅₀ determinations) and computational docking (e.g., AutoDock Vina) to correlate structural features with target affinity.

- Prioritize derivatives with improved logP values for pharmacokinetic profiling .

Q. What methodologies are employed to assess the compound's stability under varying pH and temperature conditions?

- Methodological Answer: Accelerated stability studies involve:

- Incubating the compound in buffers at pH 1–13 and analyzing degradation products via LC-MS.

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Long-term stability assessment under controlled humidity (40–75% RH) to identify hygroscopicity-driven degradation .

Q. How can target identification studies be conducted to elucidate the compound's mechanism of action?

- Methodological Answer:

- Use affinity chromatography with immobilized compound derivatives to pull down binding proteins from cell lysates.

- Perform high-throughput screening (HTS) against kinase or GPCR panels to identify off-target interactions.

- Validate hits via CRISPR-Cas9 knockout models to confirm phenotypic rescue in disease-relevant assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。